molecular formula C8H8I2N2O B11791912 2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one

2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one

Cat. No.: B11791912
M. Wt: 401.97 g/mol
InChI Key: BDSMZWGQUNLHBO-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. The presence of cyclobutyl and diiodo substituents in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or other cyclobutyl-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.

    Substitution: Halogen atoms like iodine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclobutyl-4,5-dichloropyridazin-3(2H)-one
  • 2-Cyclobutyl-4,5-dibromopyridazin-3(2H)-one
  • 2-Cyclobutyl-4,5-difluoropyridazin-3(2H)-one

Uniqueness

The presence of iodine atoms in 2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one may impart unique reactivity and properties compared to its chloro, bromo, and fluoro analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C8H8I2N2O

Molecular Weight

401.97 g/mol

IUPAC Name

2-cyclobutyl-4,5-diiodopyridazin-3-one

InChI

InChI=1S/C8H8I2N2O/c9-6-4-11-12(5-2-1-3-5)8(13)7(6)10/h4-5H,1-3H2

InChI Key

BDSMZWGQUNLHBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=O)C(=C(C=N2)I)I

Origin of Product

United States

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